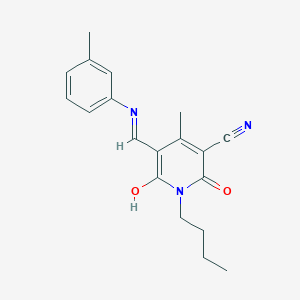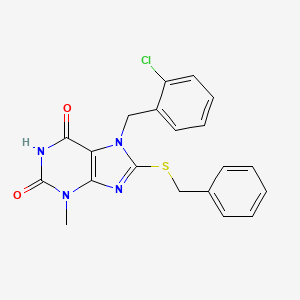![molecular formula C14H18N2O2 B2745379 [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411238-10-1](/img/structure/B2745379.png)
[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone, also known as MPOM, is a chemical compound that has shown potential in scientific research applications.
Mécanisme D'action
[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone works by inhibiting the reuptake of serotonin in the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced transmission of serotonin signals to the postsynaptic neuron, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on serotonin, [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine. It has been suggested that [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone may have a broader spectrum of activity than traditional SSRIs, which could make it a more effective treatment for certain disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone in lab experiments is that it has a high affinity for the serotonin transporter, which means it can be used at lower concentrations than other SSRIs. This can reduce the risk of non-specific effects and improve the accuracy of the results. However, one limitation of using [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone is that it is a relatively new compound and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several potential future directions for [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone research. One area of interest is its potential in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the effects of [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is a need for further studies to establish the safety and efficacy of [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone in humans.
In conclusion, [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone is a promising compound for scientific research applications. Its ability to selectively inhibit serotonin reuptake and affect other neurotransmitter systems makes it a potentially effective treatment for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 4-methylphenylpiperazine with epichlorohydrin in the presence of a base. The resulting product is then treated with oxalic acid to form [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone. The yield of [4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of base used.
Applications De Recherche Scientifique
[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone has been studied for its potential in treating various neurological and psychiatric disorders, such as depression and anxiety. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. This neurotransmitter is known to play a role in regulating mood, sleep, appetite, and other physiological functions.
Propriétés
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-2-4-12(5-3-11)15-6-8-16(9-7-15)14(17)13-10-18-13/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPDSQZLOIDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(oxirane-2-carbonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)

![tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate](/img/structure/B2745302.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)


![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)